molecular formula C13H18N4O2 B4583667 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide

Cat. No. B4583667
M. Wt: 262.31 g/mol
InChI Key: ODESSXXECCLREX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide" involves complex organic reactions that result in the formation of imidazole-containing molecules. For example, compounds with electrophysiological activity were synthesized, demonstrating the viability of the 1H-imidazol-1-yl moiety for producing certain bioactivities (Morgan et al., 1990). Another example is the synthesis and characterization of compounds through reactions involving ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates, leading to structures inferred via various spectroscopic techniques (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography, providing insights into their configuration and conformation. DFT calculations have also been utilized to understand the electronic structure and IR data, confirming experimental results (Ünver et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving imidazole derivatives often exhibit significant specificity and selectivity, leading to a variety of compounds with potential pharmacological activities. For instance, the synthesis of polyamides containing imidazole demonstrates the role of intramolecular hydrogen bonding and constitutional isomerism in determining the properties of these materials (Bouck & Rasmussen, 1993).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, thermal stability, and crystalline structure, are crucial for their practical applications. These properties can be influenced by the molecular structure and specific functional groups present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of imidazole derivatives. For example, the antimicrobial activities of some derivatives highlight their chemical interactions with biological targets (Demirayak et al., 2000).

Scientific Research Applications

Polymer Synthesis and Characterization

Research on polymers derived from imidazole derivatives demonstrates the significance of intramolecular hydrogen bonding in influencing polymer properties. Polyamides synthesized from imidazole-containing diacids exhibit good thermal stability and solubility in a range of solvents, attributed to the hydrogen bonding within the polymer structure. This research suggests potential applications in creating materials with specific thermal and solubility characteristics (Bouck & Rasmussen, 1993).

Corrosion Inhibition

Imidazole derivatives have been evaluated for their efficiency as corrosion inhibitors, with experimental results indicating that certain imidazole compounds offer good corrosion inhibition in acid media. Theoretical studies based on density functional theory (DFT) help explain the effectiveness of these compounds, pointing to potential applications in protecting metal surfaces from corrosion (Cruz et al., 2004).

Drug Design and Synthesis

Imidazole derivatives are central to the design and synthesis of various pharmacologically active molecules. For example, compounds have been developed with significant electrophysiological activity, suggesting their utility in therapeutic applications. Research in this area highlights the versatility of imidazole derivatives in contributing to the development of new drugs with specific biological activities (Morgan et al., 1990).

DNA-Binding Properties

The study of pyrrole-imidazole (Py-Im) polyamides investigates the cellular permeability of these compounds, which are known to bind specifically to DNA sequences. This research could have implications for gene regulation therapies, providing a foundation for the development of molecules that can selectively interact with DNA to modulate gene expression (Liu & Kodadek, 2009).

properties

IUPAC Name

3-ethyl-N-(3-imidazol-1-ylpropyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-3-11-12(10(2)19-16-11)13(18)15-5-4-7-17-8-6-14-9-17/h6,8-9H,3-5,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODESSXXECCLREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCCN2C=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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